2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

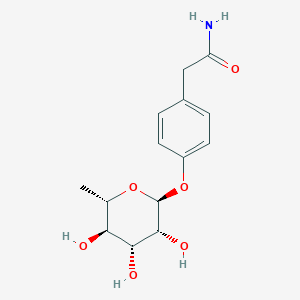

2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine is a biochemical reagent that serves as a biological material or organic compound used in life science research. It is a type of phosphatidylethanolamine, a class of phospholipids found in biological membranes .

Mecanismo De Acción

Target of Action

The primary target of 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine is human group V phospholipase A2 . This enzyme plays a crucial role in the hydrolysis of glycerophospholipids, leading to the production of fatty acids and lysophospholipids .

Mode of Action

This compound acts as a substrate for human group V phospholipase A2 . The enzyme catalyzes the hydrolysis of this compound, leading to the release of fatty acids and lysophospholipids .

Biochemical Pathways

The compound is involved in the biosynthesis of anandamide via the phospholipase A2 (PLA2) and lysoPLD pathways . It can also be used as a specific substrate to assess the activity of sPLA2-IIA in the presence of other phospholipids .

Result of Action

The hydrolysis of this compound by phospholipase A2 leads to the production of fatty acids and lysophospholipids . These products play various roles in cellular functions, including signal transduction and membrane dynamics .

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the activity of phospholipase A2 can be affected by pH, temperature, and the presence of other molecules

Análisis Bioquímico

Biochemical Properties

2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine is known to be a substrate for human group V phospholipase A2 . This enzyme catalyzes the hydrolysis of the sn-2 position of phospholipids, releasing free fatty acids and lysophospholipids . The interaction between this compound and this enzyme is crucial for the regulation of various biochemical reactions .

Cellular Effects

The interaction of this compound with enzymes like phospholipase A2 influences various cellular processes. For instance, the products of this reaction, free fatty acids, and lysophospholipids, can act as signaling molecules, influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound interacts with phospholipase A2, an enzyme that cleaves the sn-2 acyl chain of phospholipids . This reaction results in the formation of lysophospholipids and free fatty acids, which can further participate in various cellular processes .

Temporal Effects in Laboratory Settings

It is known that this compound provides an in vitro model for studying and diagnosing oxidative stress .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with linoleic acid and palmitic acid, followed by the phosphorylation of the resulting diacylglycerol with ethanolamine. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct attachment of fatty acids to the glycerol backbone .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as chromatography for purification .

Análisis De Reacciones Químicas

Types of Reactions

2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative degradation products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different phospholipid derivatives.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride are typically used.

Substitution: Various nucleophiles can be used to substitute the phosphate group under controlled conditions.

Major Products Formed

Oxidation: Hydroperoxides and other oxidative degradation products.

Reduction: Corresponding alcohols.

Substitution: Different phospholipid derivatives.

Aplicaciones Científicas De Investigación

2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine is widely used in scientific research, including:

Chemistry: As a substrate for studying lipid chemistry and reactions.

Biology: In the study of cell membranes and lipid metabolism.

Medicine: As a model compound for investigating the role of phospholipids in health and disease.

Industry: Used in the formulation of liposomes and other lipid-based delivery systems

Comparación Con Compuestos Similares

Similar Compounds

- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine

- 1,2-Dilinoleoyl-sn-glycero-3-phosphoethanolamine

- 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine

Uniqueness

2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for studying specific aspects of lipid biology and for use in specialized applications .

Propiedades

Número CAS |

13206-00-3 |

|---|---|

Fórmula molecular |

C39H74NO8P |

Peso molecular |

716.0 g/mol |

Nombre IUPAC |

[(2S)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C39H74NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,37H,3-10,12,14-16,19-36,40H2,1-2H3,(H,43,44)/b13-11+,18-17+/t37-/m0/s1 |

Clave InChI |

HBZNVZIRJWODIB-KPMVPPRFSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Chloromethyl)sulfanyl]-2-methoxyethane](/img/structure/B3418872.png)